molecular formula C8H7BrN2O B1523680 5-Bromo-6-methoxy-1H-benzo[d]imidazole CAS No. 1008361-65-6

5-Bromo-6-methoxy-1H-benzo[d]imidazole

Cat. No.: B1523680
CAS No.: 1008361-65-6
M. Wt: 227.06 g/mol
InChI Key: BAAJXZAAZDCTGW-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-1H-benzo[d]imidazole is a brominated and methoxylated derivative of benzo[d]imidazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 6th position on the imidazole ring. It has a molecular weight of 227.06 g/mol and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methoxy-1H-benzo[d]imidazole typically involves the bromination and methoxylation of benzo[d]imidazole. One common method is the reaction of benzo[d]imidazole with bromine in the presence of a suitable catalyst, followed by methylation using methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield, making the production process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-methoxy-1H-benzo[d]imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted imidazoles.

Scientific Research Applications

5-Bromo-6-methoxy-1H-benzo[d]imidazole is widely used in scientific research due to its unique chemical properties. It is employed in the development of pharmaceuticals, agrochemicals, and materials science. The compound is also used as a building block in organic synthesis and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism by which 5-Bromo-6-methoxy-1H-benzo[d]imidazole exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary, but the compound's ability to modulate biological processes is key to its effectiveness.

Comparison with Similar Compounds

5-Bromo-6-methoxy-1H-benzo[d]imidazole is similar to other brominated and methoxylated imidazoles, such as 2-bromo-4-methoxy-1H-imidazole and 3-bromo-5-methoxy-1H-imidazole. its unique substitution pattern and chemical properties make it distinct. The presence of the bromine atom at the 5th position and the methoxy group at the 6th position contribute to its reactivity and biological activity, setting it apart from other compounds in the same class.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, pharmaceutical development, and materials science. Understanding its preparation methods, chemical reactions, and applications can help researchers and industry professionals harness its full potential.

Properties

IUPAC Name

6-bromo-5-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-3-7-6(2-5(8)9)10-4-11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAJXZAAZDCTGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682061
Record name 6-Bromo-5-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008361-65-6
Record name 6-Bromo-5-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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